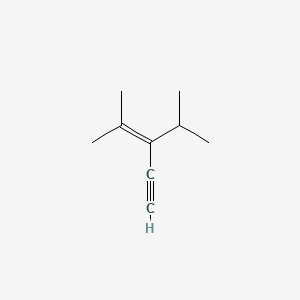

3-Penten-1-yne, 4-methyl-3-(1-methylethyl)-

Description

The compound 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- is an aliphatic hydrocarbon featuring both a triple bond (alkyne) at position 1 and a double bond (alkene) at position 3 of a five-carbon chain. Key structural characteristics include:

- Methyl group at position 4.

- Isopropyl group (1-methylethyl) at position 3.

This compound belongs to the class of enynes (alkene-alkynes), which exhibit unique reactivity due to conjugation between π-electrons of the double and triple bonds.

Properties

CAS No. |

61786-07-0 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

4-methyl-3-propan-2-ylpent-3-en-1-yne |

InChI |

InChI=1S/C9H14/c1-6-9(7(2)3)8(4)5/h1,7H,2-5H3 |

InChI Key |

KKGAIKSIOQULJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C(C)C)C#C |

Origin of Product |

United States |

Preparation Methods

Alkyne-Alkene Coupling via Catalytic Methods

Propyne and Isobutylene Reaction: One notable synthetic approach involves the catalytic coupling of propyne (methylacetylene) with isobutylene (2-methylpropene) under controlled temperature and pressure conditions. This method leverages transition metal catalysts to facilitate regioselective carbon-carbon bond formation, yielding 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- with the desired substitution pattern.

Catalysts: Transition metals such as palladium (Pd), platinum (Pt), or ruthenium (Ru) complexes are commonly employed. Ruthenium vinyl carbene complexes have been specifically reported to form η2-olefin coordinated ruthenacycles with substrates similar to this compound, indicating their utility in such syntheses.

Grignard Reagent Approach

Alkyne Formation via Grignard Reagents: The compound can be synthesized by reacting Grignard reagents derived from alkyl halides with acetylene derivatives or alkynyl halides under alkaline conditions. For example, a Grignard reagent prepared from isobutyl halide can be coupled with a pentenynyl halide to install the isopropyl substituent at the 3-position.

Optimization Parameters: Solvent choice (tetrahydrofuran vs. diethyl ether), catalyst loading (5–10 mol%), reaction temperature, and time (12–24 hours) significantly influence yields and purity. Post-reaction purification typically involves fractional distillation or preparative gas chromatography.

Catalytic Dehydrogenation of Substituted Pentanes

- Dehydrogenation Route: Another synthetic route involves catalytic dehydrogenation of appropriately substituted pentane derivatives bearing methyl and isopropyl groups. Using Pd or Pt catalysts at elevated temperatures can generate the conjugated enyne system by sequential dehydrogenation steps.

Analysis of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Propyne + Isobutylene Catalytic Coupling | Propyne, Isobutylene, Pd/Pt/Ru | Controlled temp & pressure, catalyst loading optimized | High regioselectivity, direct C–C bond formation | Requires expensive catalysts, precise control |

| Grignard Reagent Coupling | Alkyl halide, Mg, acetylene derivatives | Alkaline medium, THF or ether, 12–24 h | Versatile, well-established method | Sensitive to moisture, multiple steps |

| Catalytic Dehydrogenation | Substituted pentanes, Pd or Pt | Elevated temperatures, catalyst required | Direct route from saturated precursors | High energy input, possible side reactions |

Spectroscopic and Analytical Characterization Relevant to Preparation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows alkyne proton resonances at δ 1.8–2.2 ppm and methyl protons as doublets at δ 1.2–1.5 ppm due to coupling with adjacent protons.

- ^13C NMR displays sp-hybridized carbon (C≡C) signals around δ 70–80 ppm and sp² carbons (C=C) near δ 110–130 ppm.

-

- Characteristic absorptions include the C≡C-H stretch near 3300 cm⁻¹ and C≡C triple bond stretch around 2100 cm⁻¹.

-

- Molecular ion peak at m/z 122 (C9H14⁺) with fragmentation patterns showing losses corresponding to isopropyl (Δm/z 43) and methyl groups (Δm/z 15).

Research Findings and Reactivity Insights

The conjugated enyne structure allows participation in cycloaddition reactions such as Diels-Alder and [2+2] cycloadditions, although steric hindrance from the isopropyl group may reduce reactivity compared to less-substituted analogs.

Ruthenium vinyl carbene complexes can coordinate to the enyne system, forming metallacycles that facilitate further transformations, highlighting the compound’s utility in organometallic chemistry.

Spectroscopic data confirm the presence and position of substituents, aiding in optimization of synthetic routes and verification of product identity.

Summary Table of Key Data

Chemical Reactions Analysis

3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ruthenium vinyl carbene and palladium catalysts . Major products formed from these reactions can include coordinated ruthenacycles and hydrogenated derivatives .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used to study the efficiency of different catalysts in hydrogenation reactions . In biology and medicine, it may be used to investigate the effects of specific molecular structures on biological pathways. In industry, it can be utilized in the synthesis of complex organic molecules and materials .

Mechanism of Action

The mechanism of action of 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, its reaction with ruthenium vinyl carbene forms a coordinated ruthenacycle, which can influence various chemical processes . The molecular targets and pathways involved in these reactions are crucial for understanding the compound’s effects and applications.

Comparison with Similar Compounds

4-Methyl-3-penten-1-yne (C₆H₈, MW 80.13)

- Structure : A five-carbon chain with a triple bond at position 1, a double bond at position 3, and a methyl group at position 4 .

- Key Differences : Lacks the isopropyl substituent at position 3, resulting in reduced steric hindrance and lower molecular weight.

- Physical Properties : Lower boiling point and higher volatility compared to the target compound due to smaller size and fewer substituents .

3-Penten-1-yne, 3-methyl- (C₆H₈, MW 80.13)

- Structure : Triple bond at position 1, double bond at position 3, and a methyl group at position 3 .

- Research Findings : Mass spectrometry studies of methyl-substituted enynes highlight fragmentation patterns dominated by allylic cleavage, a behavior expected to differ in the target compound due to substituent effects .

3-Ethyl-4-methylpent-1-ene (C₈H₁₆, MW 112.21)

- Structure: A mono-ene with ethyl and methyl substituents at positions 3 and 4, respectively .

- Key Differences : Absence of a triple bond reduces conjugation effects and reactivity toward electrophiles.

- Physical Properties : Higher boiling point (107.55°C) compared to enynes due to lack of triple-bond-induced strain .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |

|---|---|---|---|---|

| 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- | Estimated C₉H₁₂ | ~122 (estimated) | Methyl (C4), Isopropyl (C3) | Conjugated enyne, high steric bulk |

| 4-Methyl-3-penten-1-yne | C₆H₈ | 80.13 | Methyl (C4) | Conjugated enyne, moderate bulk |

| 3-Penten-1-yne, 3-methyl- | C₆H₈ | 80.13 | Methyl (C3) | Conjugated enyne, low bulk |

| 3-Ethyl-4-methylpent-1-ene | C₈H₁₆ | 112.21 | Ethyl (C3), Methyl (C4) | Mono-ene, no conjugation |

Table 2: Physical Properties

Research Findings and Reactivity Insights

- Synthetic Utility : The target compound’s conjugated system may enable Diels-Alder reactions or [2+2] cycloadditions, though steric hindrance from the isopropyl group could limit reactivity compared to less-substituted enynes .

- Spectroscopic Data : Methyl-substituted enynes show distinct IR absorption bands for C≡C (~2100 cm⁻¹) and C=C (~1650 cm⁻¹), with NMR shifts influenced by substituent electronegativity .

- Biological Relevance : While aromatic analogs like 1-methyl-3-(1-methylethyl)benzene are linked to Parkinson’s disease , the aliphatic nature of the target compound suggests different metabolic pathways and toxicity profiles.

Biological Activity

3-Penten-1-yne, 4-methyl-3-(1-methylethyl)-, also known as a derivative of isoprene, is a compound with the molecular formula and a molecular weight of approximately 126.22 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and antioxidant effects.

- Molecular Formula :

- Molecular Weight : 126.22 g/mol

- CAS Number : Not specified in the sources.

Biological Effects

Research indicates that compounds similar to 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- exhibit various biological activities:

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Inhibition of NF-κB Pathway : Many compounds that exhibit anti-inflammatory properties do so by inhibiting the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation .

- Scavenging of Reactive Oxygen Species (ROS) : The ability to scavenge ROS contributes to the antioxidant activity, protecting cells from oxidative stress.

Study on Antioxidant Properties

A study examining various aliphatic compounds found that those with unsaturation (like 3-Penten-1-yne derivatives) showed enhanced antioxidant capacity compared to saturated counterparts. The study utilized methods such as DPPH radical scavenging assays to quantify the antioxidant effects .

Inflammatory Response Assessment

In vitro studies have indicated that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This was measured using ELISA kits to quantify cytokine levels post-treatment with varying concentrations of the compounds .

Toxicity and Safety Profile

While specific toxicity data for 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- are not extensively documented, related compounds have been assessed for safety through various toxicity studies, indicating a generally favorable safety profile when used within recommended limits .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-methyl-3-(1-methylethyl)-3-penten-1-yne, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via Grignard reagent reactions with acetylene derivatives under alkaline conditions, as demonstrated for structurally similar alkynes like 3-penten-1-yne . Catalytic dehydrogenation of substituted pentanes using transition metal catalysts (e.g., Pd or Pt) is another viable route, though steric hindrance from the isopropyl group may require elevated temperatures or co-catalysts .

- Optimization : Adjusting solvent polarity (e.g., THF vs. ether), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) can improve yields. Purity is enhanced via fractional distillation or preparative GC .

Q. How can spectroscopic techniques resolve structural ambiguities in 4-methyl-3-(1-methylethyl)-3-penten-1-yne, particularly stereoisomerism?

- NMR :

- ¹H NMR : Triple bond protons (≡C-H) resonate at δ 1.8–2.2 ppm. Adjacent methyl groups (C4 and C3) split into doublets (δ 1.2–1.5 ppm) due to coupling with neighboring protons .

- ¹³C NMR : The sp-hybridized carbon (C1) appears at δ 70–80 ppm, while the sp² carbons (C3 and C4) resonate at δ 110–130 ppm .

- IR : Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- Mass Spectrometry : Base peak at m/z 122 (molecular ion: C₉H₁₄⁺), with fragmentation patterns indicating loss of isopropyl (Δ m/z 43) and methyl groups (Δ m/z 15) .

Advanced Research Questions

Q. What mechanistic insights exist for electrophilic addition reactions involving 4-methyl-3-(1-methylethyl)-3-penten-1-yne?

- Regioselectivity : The triple bond’s electron density is reduced by the electron-withdrawing isopropyl group, favoring Markovnikov addition. For example, HBr addition predominantly yields 3-bromo-4-methyl-3-(1-methylethyl)-1-pentene .

- Catalytic Influence : Lindlar catalyst (Pd/CaCO₃) selectively hydrogenates the triple bond to cis-alkenes, while Na/NH₃ yields trans-alkenes .

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in cycloaddition reactions?

- DFT Studies : Calculations at the B3LYP/6-31G(d) level show that the isopropyl group increases steric strain, raising the activation energy for [2+2] cycloaddition by ~15 kcal/mol compared to unsubstituted 3-penten-1-yne. Frontier molecular orbital (FMO) analysis confirms diradical intermediates dominate in reactions with electron-deficient dienophiles .

Q. What environmental degradation pathways are hypothesized for this compound?

- Atmospheric Oxidation : Reaction with OH radicals (kOH ~ 2.5 × 10⁻¹¹ cm³/molecule/sec) forms carbonyl derivatives (e.g., 4-methyl-3-(1-methylethyl)-2-penten-1-one) .

- Aquatic Fate : Hydrolysis is slow (t₁/₂ > 30 days at pH 7), but microbial degradation in soil via Pseudomonas spp. may occur, producing non-toxic carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.